1-(Morpholin-3-yl)ethan-1-one
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Overview
Description
1-(Morpholin-3-yl)ethan-1-one is an organic compound with the molecular formula C6H11NO2. It features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Morpholin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of morpholine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols .
Scientific Research Applications
1-(Morpholin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Morpholin-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
3-(Morpholin-4-yl)propane-2,3-dione: This compound shares the morpholine ring but has different functional groups, leading to distinct chemical properties.
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone: Another similar compound with a morpholine ring, but with additional functional groups that confer unique reactivity.
Uniqueness: 1-(Morpholin-3-yl)ethan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-morpholin-3-ylethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6-4-9-3-2-7-6/h6-7H,2-4H2,1H3 |
InChI Key |
ZCQDARWTNRPTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COCCN1 |
Origin of Product |
United States |
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